![molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6](/img/structure/B1291567.png)
6-Bromo-3-iodoimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-3-iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and iodo substituents, has been achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines . Another method includes the condensation of 2-aminopyrimidines with methyl aryl ketones and halogens, which results in the formation of 6-bromo- and 3,6-dibromo-substituted imidazo[1,2-a]pyrimidines . Additionally, a regiocontrolled cyclization promoted by Grignard reagent in the presence of iodine has been developed for the synthesis of 4-iodoimidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of related bromo-imidazo[1,2-a]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogenation and metal-catalyzed coupling reactions. The reactivity of the iodo position in 4-iodoimidazo[1,2-a]pyridines towards Suzuki–Miyaura, Sonogashira, and cyanation reactions has been successfully evaluated, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of halogen substituents like bromo and iodo groups can affect the compound's density, solubility, and stability. The crystal structure analysis provides insights into the density and intermolecular interactions, which are important for the material's properties . The synthesized compounds' characterization often involves NMR spectroscopy, which helps in confirming the structure and purity of the compounds .
Scientific Research Applications
Alzheimer's Disease Research
6-Bromo-3-iodoimidazo[1,2-a]pyridine derivatives have been studied for their potential in detecting beta-amyloid plaques in the brain, which are indicative of Alzheimer's disease. Zhuang et al. (2003) synthesized ligands including 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine and its bromo derivative, showing high binding affinities for beta-amyloid aggregates in in vitro studies and in vivo imaging potential in Alzheimer's disease models (Zhuang et al., 2003).
Synthesis and Chemical Reactivity
Studies have explored the chemical synthesis and reactivity of this compound derivatives. For instance, Zhou et al. (2019) developed a method for synthesizing 3-iodoimidazo[1,2- a]pyridines, involving an I2O5-mediated iodocyclization cascade with concomitant C═C bond cleavage (Zhou et al., 2019). Enguehard et al. (2001) investigated the Suzuki cross-coupling reaction of 6-bromoimidazo[1,2-a]pyridines, revealing the influence of the 2-substituent on the reaction rate (Enguehard et al., 2001).
Development of Imaging Agents
Research by Yousefi et al. (2012) focused on the development of imaging agents for beta-amyloid in Alzheimer’s disease. They evaluated novel phenyl-imidazo[1,2-a]pyridines, including radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY, 4b), showing its potential as a tracer for both PET and SPECT imaging of beta-amyloid plaques (Yousefi et al., 2012).
Halogenation and Coupling Reactions
The study of halogenation and coupling reactions involving 6-bromo-3-iodoimidazo[1,2-a]pyridines is significant for chemical synthesis. Koubachi et al. (2008) presented a method for the direct palladium-catalyzed C-H alkenylation of imidazo[1,2-a]pyridines, demonstrating the scope of this method with various derivatives (Koubachi et al., 2008).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADGFPDSVWQCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621809 | |
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474706-74-6 | |
Record name | 6-Bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-iodoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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